Bis-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-amine
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Overview
Description
Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine is a chemical compound with the molecular formula C10H14N2O4S. It is characterized by the presence of two 1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl groups attached to an amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Scientific Research Applications
Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine typically involves the reaction of 1,1-dioxo-tetrahydro-1lambda6-thiophene with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high product quality. The use of advanced purification techniques, such as crystallization or chromatography, is often employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups to sulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of amine derivatives.
Mechanism of Action
The mechanism of action of Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-methylamine
- [(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-methyl-amino]-acetic acid
- 2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-4-methylsulfanylbutyric acid
Uniqueness
Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine is unique due to the presence of two 1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S2/c10-14(11)3-1-7(5-14)9-8-2-4-15(12,13)6-8/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZLRFYJAOWZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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